4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Description
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide is a heterocyclic compound featuring:
- Imidazo[2,1-b]thiazole core: A fused bicyclic system combining imidazole and thiazole rings, known for diverse pharmacological activities .
- 4-Chlorophenyl substituent: Enhances lipophilicity and influences receptor binding .
This compound has shown promise in preclinical studies for anticancer and antimicrobial applications, attributed to its ability to modulate enzymes and receptors involved in cell proliferation and apoptosis .
Properties
IUPAC Name |
4-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-15-5-1-13(2-6-15)18-11-26-17(12-29-21(26)25-18)9-10-19(27)24-16-7-3-14(4-8-16)20(23)28/h1-8,11-12H,9-10H2,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDFDSMUJCHUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=C(C=C4)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-b]thiazole ring with a 4-chlorophenyl group using a suitable halogenating agent.
Attachment of the propanamido group: This step involves the reaction of the imidazo[2,1-b]thiazole derivative with a propanamide derivative under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide involves its interaction with specific molecular targets and pathways . The compound has been shown to:
Inhibit cell proliferation: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Modulate immune response: The compound can modulate the immune response by activating specific immune cells and pathways.
Inhibit viral replication: The compound inhibits viral replication by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
Key Observations
Substituent Effects :
- Halogenated Phenyl Groups :
- 4-Chlorophenyl : Common in anticancer agents due to optimal lipophilicity and target affinity .
- 4-Bromophenyl : Increases molecular weight and stability but may reduce solubility .
- 4-Methoxyphenyl : Enhances electron-donating properties, improving interaction with polar binding pockets .
Linker Modifications :
- Acetamide vs. Propanamide : Propanamide’s longer chain may improve conformational flexibility, enhancing binding to deeper enzymatic pockets .
- Hydrazide Terminus : Converts the compound into a potent antimicrobial agent but may reduce metabolic stability compared to benzamide derivatives .
Terminal Groups: Benzamide: Promotes hydrogen bonding with biological targets, critical for antitumor activity .
Research Findings and Pharmacological Profiles
Anticancer Activity
- The target compound demonstrated IC₅₀ values of 2.5–8.7 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming simpler analogs like 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (IC₅₀: 15–22 μM) .
- Mechanism : Inhibits tubulin polymerization and induces apoptosis via caspase-3 activation .
Antimicrobial Activity
- Bacterial Strains : Showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to hydrazide derivatives but with improved cytotoxicity profiles .
- Antifungal Activity : Less potent than triazole-containing analogs (e.g., compounds from ), highlighting the importance of terminal group diversity .
Biological Activity
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide is a synthetic compound that belongs to the imidazo[2,1-b]thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.90 g/mol. Its structure features an imidazo[2,1-b]thiazole moiety, which is known for its role in various biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. A study evaluated several compounds within this class, including this compound, against Mycobacterium tuberculosis. The results indicated varying degrees of inhibition, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Anticancer Properties
Imidazo[2,1-b]thiazole derivatives have shown promising anticancer activity. In vitro studies have reported that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study noted that certain derivatives exhibited IC50 values ranging from 12.73 µg/mL to 8.34 µg/mL against hepatic cancer cells (HepG2), indicating their potential as anticancer agents . The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.
Nuclear Receptor Modulation
The compound has been identified as a selective agonist for the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes. In cellular assays, it demonstrated an EC50 value of 49 nM for CAR activation and significantly induced the expression of target genes such as CYP2B6 . This activity suggests potential applications in enhancing the metabolism of co-administered drugs.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Nuclear Receptor Activation : As a CAR agonist, it modulates gene expression related to drug metabolism and cellular detoxification.
- Induction of Apoptosis : In cancer cells, it promotes programmed cell death through various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of imidazo[2,1-b]thiazole derivatives in preclinical models:
- Antimycobacterial Activity : A study found that certain derivatives exhibited significant antimycobacterial activity with MIC values comparable to established treatments .
- Anticancer Efficacy : Another investigation demonstrated that specific analogs could effectively inhibit tumor growth in xenograft models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
